molecular formula C11H7FN4O B1449618 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 289651-72-5

1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1449618
CAS No.: 289651-72-5
M. Wt: 230.2 g/mol
InChI Key: BQCBGAAIDUOCJL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative . It is a class of compounds that has been studied for various biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves various methods. One method involves the Friedländer condensation . Another method involves the use of anthranilic acid derivatives . Multicomponent synthesis is also used .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, it has been found to exhibit promising antifungal activity against Sclerotinia sclerotiorum .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For example, it has been found to exhibit fluorescence .

Scientific Research Applications

Anti-Inflammatory and Ulcerogenic Properties

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their anti-inflammatory properties, with some showing significant activity and minimal ulcerogenic effects. For instance, certain compounds demonstrated comparable activity to indomethacin, a reference anti-inflammatory drug, without the associated ulcerogenic side effects (El-Tombary, 2013).

Herbicidal Activity

  • Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown effective herbicidal activity. They demonstrated notable inhibition against the root growth of specific plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at certain dosages (Luo et al., 2017).

Antimicrobial Activity

  • Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties, with some compounds showing moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi (El-sayed et al., 2017).

Antitumor and Anticancer Properties

  • Studies have found that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit antitumor and anticancer activities. They have shown effectiveness in inhibiting the proliferation of various cancer cell lines, indicating potential therapeutic applications in oncology (Liu et al., 2016).

Fungicidal Activities

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been explored for their fungicidal properties. Some derivatives have been synthesized and tested, showing good fungicidal activity, which suggests potential applications in agriculture and plant protection (Wang et al., 2004).

Application in Psoriasis Treatment

  • Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been identified as potent FLT3 inhibitors and have shown significant activity in animal models of psoriasis, suggesting potential use in treating this autoimmune disease (Li et al., 2016).

Synthesis and Structural Studies

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been a focus of synthetic chemistry research, leading to the development of new synthesis methods and pathways. These studies contribute to the understanding of their structure and properties, which is essential for their application in various fields (Davoodnia et al., 2008).

Future Directions

The future directions for research on this compound could involve further investigation of its biological activities and potential applications. For example, it could be developed for efficient and safe agricultural fungicides .

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. For example, it may interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, it can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth in various cancer models . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can lead to decreased energy production and increased oxidative stress within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding often involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site . The inhibition of kinase activity can lead to a cascade of downstream effects, including the suppression of cell proliferation signals and the induction of cell death pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis, suggesting that its effects are durable over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can affect the compound’s bioavailability and half-life, influencing its overall pharmacokinetic profile. Additionally, the compound’s metabolites can interact with other metabolic enzymes, potentially altering metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to be actively transported into cells by specific membrane transporters, which facilitate its accumulation in target tissues . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and activity. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported into the nucleus, where it may affect gene expression by interacting with nuclear receptors and transcription factors . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization within the cell .

Properties

IUPAC Name

1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBGAAIDUOCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289651-72-5
Record name 1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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